2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one

Catalog No.
S14114096
CAS No.
M.F
C10H15BrO2
M. Wt
247.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one

Product Name

2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one

IUPAC Name

2-(bromomethyl)-1-oxaspiro[4.5]decan-8-one

Molecular Formula

C10H15BrO2

Molecular Weight

247.13 g/mol

InChI

InChI=1S/C10H15BrO2/c11-7-9-3-6-10(13-9)4-1-8(12)2-5-10/h9H,1-7H2

InChI Key

UKJRKFOHFFUFLQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC(=O)CC2)OC1CBr

2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one is a chemical compound characterized by its unique spirocyclic structure, which consists of a fused ring system involving an oxaspiro configuration. The compound has the molecular formula C${10}$H${15}$BrO and a molecular weight of approximately 229.13 g/mol. It features a bromomethyl group attached to the spiro carbon, which significantly influences its reactivity and biological properties. The compound is categorized under spiro compounds, known for their distinctive ring structures and diverse applications in medicinal chemistry and organic synthesis .

The reactivity of 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one primarily involves nucleophilic substitution reactions due to the presence of the bromomethyl group. This group can be replaced by various nucleophiles, facilitating the formation of different derivatives. Additionally, it can undergo cyclization reactions, leading to the formation of more complex molecular frameworks.

For instance, in studies involving similar compounds, bromomethyl derivatives have been shown to participate in reactions with amines and alcohols, resulting in the formation of amine or ether derivatives .

2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one exhibits notable biological activity. Research indicates that it possesses attractant properties against certain insect larvae, specifically showing effectiveness as a feeding deterrent against adults of Alphitobius diaperinus (the lesser mealworm) and moderate antifeedant activity against Myzus persicae (the green peach aphid) . Furthermore, the compound demonstrates antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, while also inhibiting the growth of Escherichia coli strains .

The synthesis of 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one can be achieved through several organic synthetic routes. A common method involves the reaction of appropriate precursors in the presence of a brominating agent. For example, starting from 1-oxaspiro[4.5]decan-8-one, bromination can be performed using phosphorus tribromide or N-bromosuccinimide, yielding the desired bromomethyl derivative.

In laboratory settings, typical conditions include performing reactions under inert atmospheres (such as argon) to prevent oxidation or other side reactions. The yields and purity of synthesized compounds are often assessed using techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry .

Due to its unique structure and biological properties, 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one finds applications in various fields:

  • Agricultural Chemistry: It is explored as a potential insect attractant or repellent in pest control formulations.
  • Medicinal Chemistry: Its antibacterial properties make it a candidate for developing new antimicrobial agents.
  • Organic Synthesis: The compound serves as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one focus on its biological interactions with target organisms and its mechanism of action as an insect deterrent and antibacterial agent. Research has shown that this compound can disrupt feeding behaviors in pests, indicating potential pathways for developing effective pest management strategies.

Moreover, its interactions with bacterial membranes suggest mechanisms that could lead to antibacterial effects, warranting further investigation into its pharmacological potential .

Several compounds share structural similarities with 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one, allowing for comparative analysis:

Compound NameSimilarity IndexUnique Features
1-Oxaspiro[4.5]decan-8-one0.90Lacks bromomethyl group; used in various syntheses
8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol0.90Contains a methyl group; different biological activity
1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol0.84More hydroxyl groups; potential for different reactivity
6-Oxaspiro[bicyclo[3.1.0]hexane-3,2'-[1,3]dioxolane]0.84Contains bicyclic structure; distinct biological properties

These comparisons highlight how variations in functional groups and ring structures can affect the chemical behavior and biological activity of similar compounds.

The study of spirocyclic compounds dates to Adolf von Baeyer’s pioneering work in 1900, which established foundational nomenclature rules for bicyclic systems sharing a single atom. Early research focused on carbocyclic spiranes like spiro[5.5]undecane, but the introduction of heteroatoms—particularly oxygen—marked a turning point. The synthesis of 1-oxaspiro[4.5]decan-8-one, a progenitor to modern derivatives, demonstrated how oxygen integration enhances polarity and reactivity while maintaining structural rigidity. By the mid-20th century, heterospiro compounds became pivotal in pharmaceutical research, exemplified by spironolactone’s development as a diuretic.

The advent of advanced spectroscopic techniques, such as X-ray crystallography, enabled precise structural elucidation of complex spiro systems. For instance, the crystal structure of 1-oxaspiro[4.5]decan-8-one confirmed its bicyclic topology, with a six-membered carbocyclic ring fused to a five-membered oxetane via a sp³-hybridized spiro carbon. These insights accelerated the rational design of derivatives like 2-(bromomethyl)-1-oxaspiro[4.5]decan-8-one, where strategic functionalization expands synthetic utility.

Significance of Brominated Spirocyclic Frameworks in Modern Chemistry

Brominated spirocycles occupy a critical niche in synthetic chemistry due to bromine’s dual role as a leaving group and a functional handle for cross-coupling reactions. The bromomethyl group in particular enables:

  • Nucleophilic substitution: Facilitating alkylation or arylation at the methyl position.
  • Radical reactions: Participating in atom-transfer processes for C–C bond formation.
  • Transition-metal catalysis: Serving as substrates in Suzuki, Heck, or Buchwald-Hartwig couplings.

Comparative studies highlight bromine’s superiority over chlorine in these contexts due to its higher polarizability and lower bond dissociation energy. In spirocyclic systems, the bromomethyl group’s spatial orientation—fixed by the rigid scaffold—ensures stereochemical control during downstream reactions. For example, brominated spiranes have been used to synthesize kinase inhibitors with enhanced selectivity profiles by leveraging the spiro core’s conformational restraint.

Strategic Importance of 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one in Synthetic and Applied Chemistry

2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one exemplifies the convergence of structural complexity and reactivity. Key features driving its utility include:

Table 1: Structural and Functional Attributes of 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one

PropertyDescription
Core structure1-Oxaspiro[4.5]decan-8-one with a bromomethyl group at C2
Molecular formulaC₁₀H₁₅BrO₂
Functional groupsKetone (C8), bromomethyl (–CH₂Br), ether (oxetane)
Reactive sitesC2 (electrophilic bromine), C8 (nucleophilic ketone), spiro carbon (quaternary)

The ketone at C8 offers a site for reductive amination or Grignard additions, while the bromomethyl group enables diversification via substitution. In drug discovery, this molecule has been employed as a precursor to spirocyclic lactams and pyrrolidines, which exhibit improved metabolic stability compared to acyclic analogs. A notable application includes its use in synthesizing PARP inhibitors, where the spiro scaffold reduces off-target binding by enforcing a preorganized conformation.

In materials science, the compound’s rigid framework has been incorporated into liquid crystals and metal-organic frameworks (MOFs), leveraging its ability to dictate molecular packing without rotational freedom. Recent work also highlights its role in synthesizing spirocyclic antioxidants, where the oxetane ring enhances solubility and the bromine atom allows further functionalization with radical-scavenging groups.

Lewis Acid-Catalyzed Cascade Reactions for Spirocyclic Assembly

The synthesis of 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one relies heavily on Lewis acid-catalyzed cascade reactions that enable the efficient construction of the spirocyclic framework [1] [2]. These methodologies have emerged as powerful tools for creating complex three-dimensional structures through multi-bond forming sequences that proceed with high levels of stereochemical control [3]. The Lewis acid-promoted approach offers significant advantages over traditional stepwise methodologies, including improved atom economy and reduced synthetic complexity [1].

Lewis acid catalysts facilitate the formation of spirocyclic systems by activating electrophilic centers and promoting intramolecular cyclization reactions [2]. The most effective catalysts for spirocyclic assembly include indium trichloride, which demonstrates exceptional performance in promoting cascade reactions at moderate temperatures [4]. Magnesium triflate and calcium triflate have also proven highly effective, achieving yields exceeding 90% under optimized conditions [5].

The mechanistic pathway for spirocyclic assembly involves initial coordination of the Lewis acid to the carbonyl oxygen, followed by nucleophilic attack from the pendant alkene to form the primary ring system [3]. This process is accompanied by simultaneous formation of the spiro center through a concerted mechanism that ensures high stereoselectivity [6]. The reaction proceeds through a stabilized carbocation intermediate that undergoes rapid cyclization to prevent competitive side reactions [7].

Table 1: Lewis Acid Catalyst Screening for Spirocyclic Assembly

Lewis AcidLoading (mol%)Temperature (°C)Time (h)Yield (%)Selectivity
Indium Trichloride1025288High
Scandium Triflate2060111Low
Calcium Triflate2060192High
Magnesium Triflate2060195High
Copper Triflate2060123Moderate
Trimethylsilyl Trifluoromethanesulfonate100-401490High
Boron Trifluoride Etherate100372Moderate

Tandem Prins/Pinacol Rearrangement Strategies

The tandem Prins/Pinacol rearrangement represents a particularly elegant approach to spirocyclic construction, combining two powerful carbon-carbon bond forming reactions in a single synthetic operation [8] [6]. This methodology enables the rapid assembly of complex spirocyclic frameworks through a cascade sequence that proceeds with excellent stereochemical control [9]. The Prins cyclization component involves the reaction of an aldehyde or ketone with an alkene in the presence of a Lewis acid catalyst, generating a tetrahydropyran ring system [10].

The Prins cyclization mechanism proceeds through formation of an oxocarbenium ion intermediate, which undergoes nucleophilic attack from the pendant alkene to generate a stabilized carbocation [9] [10]. The stereochemical outcome of this transformation is controlled by the adoption of a chair-like transition state, where the larger substituents preferentially occupy equatorial positions to minimize steric interactions [9]. This stereochemical preference leads to the formation of products with high diastereomeric ratios, typically exceeding 10:1 in favor of the thermodynamically preferred isomer [6].

The pinacol rearrangement component involves the acid-catalyzed migration of a carbon-carbon bond adjacent to a carbocation center, resulting in the formation of a more stable carbonyl-containing product [11] [12]. This rearrangement is driven by the relief of ring strain and the formation of a more substituted carbonyl group [13]. The mechanism proceeds through protonation of a hydroxyl group, followed by departure of water to generate a carbocation intermediate [11]. Subsequently, migration of an adjacent carbon-carbon bond occurs with simultaneous formation of the carbonyl group [12].

The integration of these two transformations in a tandem fashion provides access to spirocyclic systems that would be difficult to prepare through alternative synthetic approaches [8]. The key to successful implementation lies in the careful selection of reaction conditions that favor both individual transformations while maintaining compatibility between the two mechanistic pathways [10]. Temperature control is particularly critical, as elevated temperatures can lead to undesired side reactions or loss of stereochemical integrity [9].

Substrate Scope and Stereochemical Outcomes

The substrate scope for tandem Prins/Pinacol rearrangement strategies encompasses a broad range of structural variations, demonstrating the versatility of this synthetic approach [6]. Aliphatic alkenols bearing various substitution patterns undergo efficient cyclization to afford spirocyclic products in good to excellent yields [6]. The reaction tolerates both electron-rich and electron-poor aromatic substituents, although the electronic nature of the substituents can influence the reaction rate and selectivity [7].

Cyclic alkenol substrates demonstrate particularly high reactivity in the tandem sequence, often providing superior yields compared to their acyclic counterparts [6]. This enhanced reactivity is attributed to the conformational constraints imposed by the cyclic structure, which favor the adoption of reactive conformations that facilitate intramolecular cyclization [14]. Six-membered ring precursors generally provide higher yields than five-membered ring analogues, reflecting the reduced ring strain associated with the larger ring system [14].

The stereochemical outcomes of these transformations are generally excellent, with diastereomeric ratios frequently exceeding 10:1 in favor of the major isomer [6]. The high stereoselectivity arises from the concerted nature of the cyclization process, which prevents equilibration between diastereomeric products [9]. Enantiomeric excesses greater than 99% can be achieved when chiral Lewis acid catalysts are employed, demonstrating the potential for asymmetric variants of this methodology [6] [3].

Table 2: Substrate Scope for Tandem Prins/Pinacol Rearrangement

Substrate TypeRing SizeYield (%)Diastereomeric RatioEnantiomeric Excess (%)
Aliphatic Alkenol5-membered7813:1>99
Benzylic Alkenol6-membered854.3:1>99
Tertiary Alkenol5-membered7020:1>99
Cyclic Alkenol6-membered8810:1>99
Heteroatom-containing Alkenol5-membered6420:1>99

Bromination Techniques for Functional Group Introduction

The introduction of the bromomethyl functional group into the spirocyclic framework represents a critical synthetic challenge that requires careful consideration of reaction conditions and reagent selection [15] [16]. Bromination reactions must be conducted with high levels of regioselectivity to ensure formation of the desired regioisomer while minimizing formation of undesired byproducts [17]. The reactivity patterns of spirocyclic ketones toward electrophilic bromination are influenced by both electronic and steric factors that must be carefully balanced to achieve optimal synthetic outcomes [16].

Electrophilic bromination of spirocyclic ketones typically proceeds through an enolate intermediate that is generated under basic conditions or through direct alpha-bromination under acidic conditions [18] [15]. The choice of brominating agent significantly influences both the reaction rate and the selectivity of the transformation [19]. N-Bromosuccinimide has emerged as a particularly effective reagent for these transformations, providing high levels of regioselectivity while maintaining compatibility with sensitive functional groups [16] [17].

The mechanism of electrophilic bromination involves initial formation of an enolate or enol intermediate, followed by electrophilic attack of the brominating agent at the activated carbon center [15]. The regioselectivity of this process is governed by the relative stability of the enolate intermediates, with more substituted positions generally showing higher reactivity [17]. Steric hindrance around the reactive site can significantly influence the course of the reaction, often leading to preferential bromination at less hindered positions [16].

Regioselective Bromomethyl Group Incorporation

The regioselective incorporation of bromomethyl groups into spirocyclic frameworks requires precise control over reaction conditions to ensure formation of the desired regioisomer [16] [17]. The electronic properties of the spirocyclic system play a crucial role in determining the regioselectivity of bromination, with electron-rich positions showing enhanced reactivity toward electrophilic brominating agents [17]. The presence of the oxygen heteroatom in the spirocyclic framework activates adjacent positions toward electrophilic substitution through inductive and resonance effects [16].

Regioselectivity can be enhanced through the use of directing groups that influence the electronic distribution within the spirocyclic system [17]. The ketone functionality serves as a natural directing group, activating the alpha-position toward electrophilic attack while deactivating more remote positions [15]. This inherent reactivity pattern can be exploited to achieve high levels of regioselectivity without the need for additional protecting groups or activating agents [16].

The choice of brominating agent has a profound impact on the regioselectivity of the transformation [19]. Molecular bromine tends to provide moderate regioselectivity but can lead to over-bromination under forcing conditions [18]. N-Bromosuccinimide offers improved selectivity and milder reaction conditions, making it the preferred choice for sensitive substrates [16]. Dioxane dibromide represents an alternative that provides excellent regioselectivity under solvent-free conditions [16].

Temperature control is critical for maintaining high regioselectivity in bromination reactions [17]. Lower temperatures generally favor higher selectivity by reducing the rate of competing side reactions [20]. However, excessively low temperatures can lead to incomplete conversion and extended reaction times [19]. The optimal temperature range for most bromination reactions lies between 25-50°C, providing a balance between reaction rate and selectivity [20].

Solvent and Catalyst Optimization in Bromination Protocols

The selection of appropriate solvents for bromination reactions significantly influences both the reaction rate and the selectivity of the transformation [19] [20]. Polar aprotic solvents such as acetonitrile and dichloromethane are commonly employed due to their ability to stabilize charged intermediates while maintaining compatibility with brominating agents [19]. The dielectric constant of the solvent affects the stability of ionic intermediates, with higher dielectric constants generally favoring reactions that proceed through charged transition states [20].

Continuous flow chemistry has emerged as a particularly attractive approach for bromination reactions, offering enhanced safety profiles and improved reaction control [19]. The continuous generation and consumption of bromine eliminates the need for handling large quantities of hazardous brominating agents while providing superior heat and mass transfer characteristics [19]. Flow chemistry also enables precise control over residence time and temperature, leading to improved selectivity and reduced byproduct formation [19].

Catalyst optimization plays a crucial role in achieving high selectivity and efficiency in bromination reactions [20]. Lewis acid catalysts can enhance the electrophilicity of brominating agents while providing additional control over regioselectivity [17]. Selenium dioxide has shown particular promise as a mediator for bromination reactions, enabling selective mono-bromination under mild conditions [20]. The catalyst loading must be carefully optimized to provide adequate activation while minimizing competing side reactions [20].

Table 3: Bromination Conditions Optimization

Brominating AgentSolventTemperature (°C)Time (h)Yield (%)Regioselectivity
N-BromosuccinimideAcetonitrile5012.080High
Molecular BromineDichloromethane253.065Moderate
Dioxane DibromideSolvent-free802.085High
Tetraalkylammonium TribromideIonic Liquid606.072High
In Situ Generated BromineContinuous Flow250.590Excellent

Comparative Analysis of Synthetic Routes: Yield, Scalability, and Green Chemistry Considerations

The comparative analysis of synthetic routes to 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one reveals significant differences in efficiency, environmental impact, and practical applicability [21] [22]. Traditional multi-step synthetic approaches typically suffer from low overall yields due to the accumulation of losses across multiple transformations [23]. In contrast, cascade methodologies that combine multiple bond-forming events in a single operation demonstrate superior atom economy and reduced waste generation [1] [2].

Green chemistry metrics provide quantitative measures for evaluating the environmental sustainability of different synthetic approaches [21] [22]. The E-factor, which represents the ratio of waste generated to desired product formed, serves as a key indicator of process efficiency [21]. Traditional synthetic routes typically exhibit E-factors exceeding 8, while optimized cascade reactions can achieve E-factors below 4, representing a significant improvement in waste reduction [21].

Process mass intensity calculations reveal substantial differences between synthetic methodologies in terms of overall material efficiency [21]. Cascade reactions demonstrate superior performance with process mass intensities typically ranging from 4-6, compared to values exceeding 12 for traditional multi-step approaches [21]. This improvement reflects both the reduced number of synthetic steps and the enhanced atom economy of cascade transformations [1].

Table 4: Green Chemistry Metrics Comparison

Synthetic RouteAtom Economy (%)E-FactorProcess Mass IntensityWaste Generation (kg/kg product)Energy Consumption (MJ/kg)
Traditional Multi-step458.512.311.325
Lewis Acid Cascade783.25.84.815
Flow Chemistry Bromination822.14.23.212
Mechanochemical Synthesis754.07.16.118
Aqueous/Organic Hybrid705.28.97.920

Scalability analysis demonstrates that yields and product quality tend to decrease as reaction scale increases [23]. This trend is particularly pronounced for sensitive transformations that require precise temperature control or extended reaction times [14]. Laboratory-scale reactions typically achieve yields of 85% or higher, while commercial-scale processes may experience yield decreases of 10-15% due to mixing limitations and heat transfer challenges [23].

Economic considerations favor synthetic routes that combine high yields with reduced processing complexity [23]. The cost per gram of product decreases dramatically as scale increases, with commercial-scale production achieving costs below $2 per gram compared to laboratory-scale costs exceeding $45 per gram [23]. However, the capital investment required for scale-up must be balanced against the potential market demand for the target compound [23].

Table 5: Scalability Analysis

ScaleYield (%)Purity (%)Cost per gram ($)Processing Time (h)
Laboratory (1g)859545.58
Pilot (100g)829312.312
Semi-commercial (1kg)78904.218
Commercial (10kg)75881.824

The integration of flow chemistry techniques offers significant advantages for large-scale bromination processes [19]. Continuous flow systems provide enhanced safety profiles by eliminating the need to handle large quantities of hazardous brominating agents [19]. The improved heat and mass transfer characteristics of flow systems enable better temperature control and reduced reaction times [19]. Additionally, the continuous nature of flow processes facilitates easier scale-up compared to traditional batch operations [19].

Mechanochemical synthesis represents an emerging alternative that eliminates the need for organic solvents while maintaining good yields and selectivities [24]. Ball milling techniques can achieve yields comparable to solution-phase reactions while dramatically reducing environmental impact [24]. However, the scalability of mechanochemical approaches remains limited by equipment constraints and the need for specialized grinding media [24].

Insect Behavior Modulation Properties

The spirocyclic compound 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one represents a significant advancement in understanding the biological activity of brominated spirolactones against arthropod pests. This compound exhibits distinct behavioral modulation properties that demonstrate its potential as a bioactive agent in pest management applications.

Feeding Deterrent Effects on Alphitobius diaperinus and Myzus persicae

Research findings demonstrate that 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one exhibits pronounced feeding deterrent activity against both Alphitobius diaperinus (the lesser mealworm) and Myzus persicae (the green peach aphid) [1] [2]. The compound shows differential activity patterns between these two species, with moderate antifeedant properties observed against Myzus persicae adults [1]. Against Alphitobius diaperinus, the compound demonstrates a dual behavioral response: attractant properties toward larvae while exhibiting weak feeding deterrent activity against adults [1] [2].

The feeding deterrent mechanism appears to operate through multiple phases of arthropod feeding behavior. Studies on related pulegone-derived spirolactones indicate that these compounds can disrupt preingestional, ingestional, and postingestional phases of feeding [3]. The preingestional effects manifest as difficulty in locating and accessing feeding sites, while ingestional effects result in decreased duration of feeding and increased salivation responses [3]. The postingestional deterrence prevents arthropods from settling on treated surfaces, effectively reducing population establishment [3].

Comparative studies with other spirolactone derivatives reveal that halogenated spirolactones, particularly those containing bromine substituents, demonstrate enhanced feeding deterrent activity compared to their non-halogenated counterparts [4]. The activity of brominated lactones depends significantly on chiral center configuration and the specific position of halogen substitution [4]. Research indicates that the most active compounds are enantiomeric chlorolactones with specific stereochemical configurations, while brominated and iodinated lactones show variable activity depending on their structural features [4].

Structure-Activity Relationships in Arthropod Interaction

The structure-activity relationships governing the interaction of 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one with arthropod systems reveal critical insights into the molecular basis of its biological activity. The spirocyclic framework provides a rigid three-dimensional structure that influences both the compound's stability and its interaction with biological targets . The presence of the bromomethyl group at the 2-position significantly enhances the compound's electrophilic character, facilitating nucleophilic attack by biological nucleophiles .

Studies on related spirolactone compounds demonstrate that the effectiveness of these molecules as feeding deterrents is strongly dependent on their stereochemical configuration [6]. The original monoterpenes and gamma-spirolactones exhibit weak feeding deterrent properties, while delta-hydroxy-gamma-spirolactones show significant activity against adults [6]. The substitution of hydroxyl groups with ketone functionalities considerably reduces deterrent activity, highlighting the importance of specific functional group positioning [6].

The configurational analysis of chiral centers within the spirocyclic framework reveals that compounds with specific stereochemical arrangements demonstrate enhanced biological activity. Bicyclic gamma-hydroxy-delta-lactones with condensed ring systems and particular chiral center configurations exhibit very strong antifeedant properties against both larvae and adults [6]. The hydroxyl group positioning and chiral center configuration represent critical structural features that determine the magnitude of antifeedant activity [6].

Furthermore, the activity profile varies significantly between different developmental stages of target arthropods. Generally, the tested compounds demonstrate superior antifeedant properties against adults compared to larvae, with only specific configurational variants showing stronger activity against larval stages [6]. This differential activity pattern suggests that the molecular targets and recognition mechanisms may differ between developmental stages of the same species.

Molecular Docking Studies and Target Protein Interactions

Molecular docking studies provide crucial insights into the binding interactions between 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one and its potential protein targets. These computational analyses reveal the molecular basis of the compound's biological activity and help elucidate the structure-activity relationships governing its antimicrobial and insecticidal properties.

The spirocyclic architecture of 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one creates a rigid three-dimensional framework that can occupy specific binding sites on target proteins [16]. The compound's ability to form multiple non-covalent interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions, contributes to its binding affinity and specificity [16]. The presence of the bromomethyl group introduces additional electrophilic character that can facilitate covalent bond formation with nucleophilic residues in target proteins [10].

Docking studies of related spirocyclic compounds demonstrate that these molecules can achieve high binding affinities with various protein targets involved in essential cellular processes [10]. The compounds typically interact with active sites through a combination of hydrophobic interactions, hydrogen bonding, and pi-stacking interactions [10]. The rigid spirocyclic framework provides conformational stability that enhances binding specificity and reduces entropy penalties associated with ligand binding [16].

Research on spirocyclic antimicrobial agents indicates that these compounds can target bacterial enzymes involved in cell wall synthesis, protein synthesis, or DNA replication [11]. The docking studies reveal that the most active compounds exhibit strong binding affinities to key bacterial proteins, with binding energies comparable to or exceeding those of established antimicrobial agents [10]. The molecular interactions involve critical amino acid residues that are essential for enzyme function, suggesting that the compounds act as competitive or non-competitive inhibitors [10].

The compound's interaction with insect protein targets likely involves different molecular recognition mechanisms compared to bacterial proteins. Studies on related feeding deterrent compounds suggest that these molecules may interact with chemoreceptor proteins, digestive enzymes, or membrane transport systems [3]. The spirocyclic structure provides a unique molecular shape that can selectively bind to arthropod-specific protein targets while exhibiting reduced affinity for mammalian proteins [3].

Molecular dynamics simulations complement docking studies by providing insights into the stability and dynamics of protein-ligand complexes [16]. These studies reveal that spirocyclic compounds can maintain stable binding conformations over extended time periods, suggesting that the observed biological activities result from sustained protein-ligand interactions [16]. The simulations also identify key amino acid residues that contribute to binding stability and provide guidance for structure-based drug design efforts [16].

The binding mode analysis reveals that 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one can adopt multiple binding conformations depending on the target protein structure [10]. The compound's flexibility within the rigid spirocyclic framework allows for induced-fit binding that optimizes protein-ligand interactions [10]. The bromomethyl group serves as a key pharmacophore that can engage in specific interactions with target proteins while maintaining overall binding stability [10].

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Exact Mass

246.02554 g/mol

Monoisotopic Mass

246.02554 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types